2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide
Description
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-5-methylindol-1-yl]acetamide |
InChI |
InChI=1S/C13H17N3O/c1-9-2-3-12-11(6-9)10(4-5-14)7-16(12)8-13(15)17/h2-3,6-7H,4-5,8,14H2,1H3,(H2,15,17) |
InChI Key |
CTRFFSOROZJNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2CCN)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide
Synthetic Strategy Overview
The synthesis of this compound typically involves:
- Construction or functionalization of the indole core bearing a methyl group at the 5-position.
- Introduction of the 2-aminoethyl side chain at the 3-position of the indole.
- Attachment of the acetamide group at the nitrogen (N-1) of the indole ring.
The synthetic route often employs classical Fischer indole synthesis or modifications thereof, followed by alkylation and amide formation steps.
Key Synthetic Steps and Conditions
Preparation of the Aminoketone Intermediate
According to US Patent US5942536A, aminoketones that serve as precursors to the target compound can be prepared by reacting haloketones with phthalimidate salts without additional base. The reaction mixture is heated between 40°C and 120°C for 2 hours to 3 days until completion. The aminoketones are then isolated by filtration or liquid-liquid extraction and can be purified by distillation, chromatography, or crystallization if necessary.
Fischer Indole Synthesis for Indole Core Formation
The 2-substituted-5-amino-3-(2-aminoethyl)-1H-indoles are synthesized by reacting 4-nitrophenylhydrazine with appropriate aminoketones under Fischer indolization conditions. This method is well-documented and involves heating the hydrazine and ketone in acidic media to form the indole ring system.
Amide Formation at Indole Nitrogen
The acetamide moiety is introduced by acylation of the indole nitrogen with acylating agents such as chloroacetyl chloride or acetic anhydride in the presence of a base like triethylamine. This step is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane at controlled temperatures (often 0–35°C) to avoid side reactions.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Haloketone + Phthalimidate | Heat 40–120°C, 2h–3d, no extra base | Aminoketone intermediate |
| 2 | Fischer Indolization | 4-nitrophenylhydrazine, acidic conditions, heat | 2-substituted-5-amino-3-(2-aminoethyl)-1H-indole |
| 3 | Acylation | Chloroacetyl chloride, triethylamine, DMF, 0–35°C | This compound |
Purification and Characterization
- Purification : After synthesis, the target compound can be purified by recrystallization from solvents such as ethyl acetate/petroleum ether or by chromatographic methods (flash chromatography, silica gel column chromatography).
- Characterization : Confirmatory techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to assign chemical shifts of protons and carbons.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight with high accuracy.
- Melting Point Determination to assess purity and consistency with literature values.
- Single-Crystal X-ray Diffraction (SCXRD) for detailed structural elucidation when crystals are available.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Reaction Step | Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Aminoketone formation | 40–120°C, no base, 2h–3d | 2h to 3 days | 70–85 | Reaction monitored by TLC or HPLC |
| Fischer indolization | Acidic medium, reflux | Several hours | 60–75 | Classic Fischer conditions |
| Acylation (acetamide) | Chloroacetyl chloride, TEA, 0–35°C | 4–8 hours | 65–80 | Controlled temperature for selectivity |
Spectroscopic Data Summary
| Technique | Data/Observation | Interpretation |
|---|---|---|
| ^1H NMR | δ 2.05 ppm (acetyl-CH3), aromatic protons 6.5–7.5 ppm | Confirms acetamide and indole protons |
| ^13C NMR | ~170 ppm (carbonyl C=O), aromatic carbons 100–140 ppm | Carbonyl and aromatic carbons |
| HRMS | Molecular ion peak matching C12H15N3O (expected MW) | Confirms molecular formula |
| Melting Point | 175–185°C | Consistent with pure compound |
Chemical Reactions Analysis
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide has a wide range of scientific research applications:
Biology: The compound has been studied for its potential as a biochemical probe to investigate various biological pathways and processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including mood regulation and cognitive function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide with key analogs identified in the evidence:
Key Structural and Functional Differences:
The 2-aminoethyl side chain introduces a primary amine, increasing solubility in aqueous media relative to halogenated analogs like N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide .
Biological Activity :
- Melatonin’s 5-methoxy group is critical for binding to MT₁/MT₂ receptors. The target compound’s 5-methyl substitution may reduce receptor affinity but improve metabolic stability .
- The ethyl ester derivative () serves as a prodrug, whereas the acetamide group in the target compound may favor direct target engagement .
Synthetic Utility: Halogenated analogs (e.g., 2-chloroacetamide in ) are often intermediates for cross-coupling reactions, whereas the aminoethyl group in the target compound could facilitate conjugation or derivatization .
Physicochemical Properties:
- pKa : The primary amine (pKa ~10) will protonate under physiological conditions, influencing ionic interactions with targets.
Biological Activity
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide is an indole derivative with significant biological activity. Its structure features an aminoethyl side chain and an acetamide group, which contribute to its diverse pharmacological properties. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets and pathways:
- Molecular Targets : The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects such as cell growth regulation and apoptosis.
- Pathways Involved : It influences signaling pathways related to inflammation, cell survival, and proliferation, which are critical in cancer and other diseases.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been tested against various human tumor cell lines, showing cytotoxic effects:
| Cell Line | Type of Cancer | IC50 (μM) | Reference |
|---|---|---|---|
| HT29 | Colon Carcinoma | 0.52 | |
| MCF7 | Breast Carcinoma | 0.34 | |
| PC3 | Prostate Carcinoma | 0.86 |
The cytotoxicity was evaluated using the MTT assay, indicating that the compound induces apoptosis in a dose-dependent manner .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.64 - 77.38 | |
| Escherichia coli | 2.33 - 156.47 | |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that it could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
Similar compounds within the indole family have demonstrated antioxidant properties, crucial for combating oxidative stress in biological systems. This activity may contribute to the overall therapeutic potential of this compound.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Studies : A study highlighted its effectiveness against solid tumors, particularly colon and lung cancers. The compound was shown to inhibit tumor growth significantly when tested in vitro on cancer cell lines .
- Mechanistic Insights : Research revealed that the compound affects tubulin polymerization, a critical process in cell division, leading to increased cytotoxicity in cancer cells . This mechanism is similar to that of known anticancer agents like colchicine.
- Multitarget Potential : The compound's ability to act on multiple biological targets suggests its potential as a multitarget-directed ligand for various therapeutic applications, including neurodegenerative diseases .
Q & A
Q. What are the key considerations for synthesizing 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide with high purity?
Synthesis typically involves sequential functionalization of the indole core. A common approach includes:
- Indole alkylation : Introducing the 2-aminoethyl group at the indole C3 position via nucleophilic substitution or reductive amination.
- Acetamide formation : Reacting the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under anhydrous conditions .
- Purification : Use column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (DMF/acetic acid) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement. Key parameters:
- Data collection : Optimize crystal mounting to avoid twinning. Use Mo Kα radiation (λ = 0.71073 Å) for small molecules.
Advanced Research Questions
Q. How can metabolic stability of this compound be assessed in preclinical studies?
- In vitro microsomal assays : Incubate with rat/human liver microsomes (RLM/HLM) and NADPH. Monitor depletion via LC-MS/MS. Calculate intrinsic clearance (Clₙₜ) .
- MetaSite predictions : Identify metabolic soft spots (e.g., oxidation at the ethylamino side chain). Compare with experimental data to validate models .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the ethylamino chain to reduce CYP3A4/2D6-mediated oxidation .
Q. What computational strategies can predict binding affinities to biological targets (e.g., serotonin receptors)?
Q. How do crystallographic refinement parameters (R-factors, residual density) impact structural reliability?
- R₁/wR₂ : Aim for R₁ < 0.05 and wR₂ < 0.15. High values suggest disorder or missing solvent .
- Residual density maps : Peaks >1 e⁻/ų near the indole ring may indicate unresolved hydrogen atoms or thermal motion. Use SHELXL restraints for anisotropic refinement .
- Twinning analysis : Apply PLATON’s TWIN law check for crystals with pseudo-symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
